5-Fluoroisatin
Description
Overview of Isatin (B1672199) Chemistry and its Significance in Medicinal Chemistry
Isatin, also known by its IUPAC name 1H-indole-2,3-dione, is a heterocyclic compound derived from indole (B1671886) with the molecular formula C8H5NO2. nih.govwikipedia.org It features a nitrogen atom at position 1 and two ketone groups at positions 2 and 3. ijpsr.com Isatin was first obtained in 1840 through the oxidation of indigo (B80030) dye. wikipedia.org It is a naturally occurring compound found in plants of the genus Isatis and Couroupita guianensis, and it is also detected in humans as a metabolic derivative of adrenaline. wikipedia.orgkashanu.ac.ir
Isatin and its derivatives are considered highly significant in medicinal chemistry due to their versatile synthetic accessibility and a wide spectrum of reported biological activities. ijpsr.comnih.govnih.govrjppd.org These activities include, but are not limited to, antimicrobial, antiviral, antifungal, anthelmintic, antitumor, anti-HIV, anti-inflammatory, antidepressant, antioxidant, anticonvulsant, antitubercular, and analgesic properties. ijpsr.comkashanu.ac.irnih.govnih.govrjppd.orgkashanu.ac.ir The isatin scaffold serves as a valuable precursor for the synthesis of a large number of pharmacologically active compounds. nih.govrjppd.org The structural diversity offered by the isatin core has proven useful in the development of new drugs with potentially improved potency and reduced toxicity. rjppd.org
Isatin undergoes various chemical reactions, such as nucleophilic addition at the C-2 and C-3 carbonyls, oxidation, ring expansion, Friedel-Crafts reactions, and aldol (B89426) condensation. wikipedia.orgnih.gov These reactions allow for the synthesis of a wide array of isatin derivatives, including N-substituted, C2-substituted, C3-substituted, and spiro derivatives, further expanding their potential in drug discovery. nih.gov
Importance of Fluorine Substitution in Bioactive Molecules
The introduction of fluorine atoms into organic molecules has become a significant strategy in drug discovery and development. tandfonline.comnih.govresearchgate.neteurekaselect.com Fluorine is the most electronegative element and has a relatively small atomic size, comparable to hydrogen. tandfonline.com These unique properties allow fluorine substitution to profoundly affect the physicochemical and biological properties of a molecule. tandfonline.comnih.gov
Judicious placement of fluorine in a compound can lead to enhanced biological activity, increased chemical and metabolic stability, and improved membrane permeability. tandfonline.comnih.govresearchgate.neteurekaselect.com The strong electron-withdrawing nature of fluorine can modulate the acidity (pKa) of nearby functional groups, particularly basic amines, which is important for controlling physical properties. nih.govresearchgate.net The increased lipophilicity imparted by fluorine can also enhance the absorption and bioavailability of drugs. nih.gov Furthermore, the C-F bond is generally more resistant to metabolic attack compared to the C-H bond, which can prevent undesired metabolism and improve the pharmacokinetic profile of a drug. tandfonline.comnih.goveurekaselect.com The incorporation of fluorine can also influence the conformation of a molecule, impacting its interaction with biological targets and potentially increasing binding affinity. tandfonline.comresearchgate.net
The strategic use of fluorine has contributed to the development of numerous FDA-approved drugs across various therapeutic areas. nih.govresearchgate.neteurekaselect.com
Research Trajectory and Current Landscape of 5-Fluoroisatin Studies
This compound is an analog of isatin featuring a fluorine atom at the fifth position of the indole ring. rdd.edu.iq Its molecular formula is C8H4FNO2 and its molecular weight is approximately 165.12 g/mol . kashanu.ac.irfishersci.no The presence of the fluorine atom at the 5-position differentiates it from the parent isatin structure and influences its chemical reactivity and biological profile. rdd.edu.iqossila.com
Research on this compound has focused on its synthesis and the exploration of its biological activities, often through the creation of various derivatives. kashanu.ac.irkashanu.ac.irrdd.edu.iqossila.comuobaghdad.edu.iqtntech.eduresearchgate.netmdpi.comnih.gov Like isatin, this compound serves as a building block for synthesizing a range of compounds, including Schiff bases, hydrazones, thiosemicarbazones, thiazoles, and metal complexes. ossila.comuobaghdad.edu.iqtntech.edumdpi.comnih.gov The carbonyl group at the 3-position of this compound is particularly reactive with amines or hydrazines, forming imines or hydrazones that function as Schiff bases. ossila.com
Current research on this compound and its derivatives explores a variety of potential applications, particularly in the development of new therapeutic agents. Studies have investigated the antimicrobial, anti-inflammatory, and anti-tubercular activities of this compound derivatives. kashanu.ac.irkashanu.ac.irrdd.edu.iquobaghdad.edu.iqresearchgate.netresearchgate.netjpionline.org For instance, this compound thiosemicarbazone derivatives have shown promising effects against both Gram-positive and Gram-negative bacteria, and some have demonstrated DNA protection properties. kashanu.ac.irkashanu.ac.irresearchgate.net Research has also explored this compound-chalcone conjugates as potential antimicrobial agents, showing activity against E. coli, S. aureus, and C. albicans. rdd.edu.iquobaghdad.edu.iqresearchgate.net Additionally, studies have synthesized and evaluated Schiff base conjugates of this compound for their anti-inflammatory and anti-tubercular activities. jpionline.org
The research trajectory indicates a continued interest in modifying the this compound scaffold to generate novel compounds with enhanced or specific biological activities, leveraging the established significance of both the isatin core and fluorine substitution in medicinal chemistry. rdd.edu.iqossila.comuobaghdad.edu.iq
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKODDAXOSGGARJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284821 | |
| Record name | 5-Fluoroisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443-69-6 | |
| Record name | 443-69-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoroisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoroisatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Fluoroisatin and Its Derivatives
Conventional Synthesis Routes
Conventional synthesis of 5-Fluoroisatin and its derivatives often involves multi-step pathways utilizing standard laboratory techniques such as condensation reactions and cyclizations.
Condensation Reactions
Condensation reactions are fundamental in the synthesis of this compound derivatives, particularly for forming Schiff bases. The carbonyl group at the 3-position of this compound is highly reactive towards amines and hydrazines, undergoing condensation to form imines or hydrazones, which are types of Schiff bases ossila.com.
For instance, bis-Schiff bases of this compound can be synthesized by the condensation of this compound with aromatic primary bis-amines in a water suspension medium. This method has been reported to occur cleanly and efficiently without the need for organic solvents or acid catalysts, yielding the corresponding bis-Schiff bases in good yields mdpi.comresearchgate.net. The presence of the fluorine atom in this compound has been observed to increase reaction yields and reduce reaction times in such condensations mdpi.com.
Another example involves the reaction of this compound with 4-aminoacetophenone to form a Schiff base intermediate. This intermediate can then react with various aromatic aldehydes to produce this compound-chalcone conjugates uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net. The synthesis of a Schiff base conjugate of this compound with thiophene-2-ethylamine (B45403) has also been reported, typically using glacial acetic acid as a catalyst in ethanol (B145695) jpionline.orgjpionline.org.
Multi-step Synthetic Pathways
The synthesis of this compound itself often involves multi-step procedures starting from simpler precursors. A common route involves starting from 4-fluoroaniline. This aniline (B41778) derivative is converted to the corresponding isonitrosoacetanilide, which is then cyclized under acidic conditions, typically using sulfuric acid, to yield this compound wisdomlib.orgscielo.br. This stepwise synthesis highlights the use of techniques such as nucleophilic substitution and cyclization to construct the isatin (B1672199) core wisdomlib.org.
The Sandmeyer methodology, a widely used approach for synthesizing isatins, involves treating a substituted aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous medium, followed by cyclization of the intermediate isonitrosoacetanilide in sulfuric acid scielo.br. This method, modified by Marvel and Hiers, is applicable to the synthesis of substituted isatins, including this compound, starting from the appropriate substituted aniline scielo.brmdpi.com.
Multi-substituted isatin derivatives, including those with a fluorine atom at the 5-position, can be synthesized using the Sandmeyer reaction as a key step mdpi.com. The synthesis typically involves the condensation of an aniline derivative with hydroxylamine hydrochloride and chloral hydrate, followed by cyclization of the resulting isonitrosoacetanilide mdpi.com. Further modifications, such as halogenation, can then be performed to introduce additional substituents mdpi.com.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a valuable technique for the rapid and efficient synthesis of organic compounds, including this compound derivatives. This method utilizes microwave irradiation to heat the reaction mixture, leading to significantly reduced reaction times and often improved yields compared to conventional heating methods sphinxsai.combibliotekanauki.pl.
Microwave-assisted synthesis protocols have been employed in the preparation of 5-fluoro isatin Schiff bases. For example, the condensation of this compound with 3-semicarbazide and various aromatic aldehydes has been carried out under microwave irradiation in absolute alcohol with the addition of sulfuric acid or glacial acetic acid sphinxsai.com. This approach can complete the reaction in a significantly shorter time (e.g., 90 minutes at 420 watts or 15 minutes at 420 watts for a specific intermediate) compared to conventional refluxing (3 hours) sphinxsai.com.
Microwave-assisted synthesis is particularly noted for its ability to speed up the process of obtaining imines (Schiff bases). Compared to conventional methods, microwave irradiation can reduce reaction times by 2–5 times and significantly increase the yield of the obtained imines bibliotekanauki.pl.
Synthesis of Specific this compound Scaffolds
This compound serves as a versatile scaffold for the synthesis of various derivatives with specific structural features, such as Schiff bases and Mannich bases.
Schiff Bases of this compound
Schiff bases of this compound are formed by the condensation reaction between the carbonyl group at the 3-position of this compound and a primary amine or hydrazine (B178648) ossila.com. This reaction typically involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of water.
Various Schiff bases of this compound have been synthesized by reacting this compound with different primary amines, hydrazine hydrate, and thiocarbohydrazides nih.gov. For example, bis-Schiff bases can be synthesized by the reaction of this compound with aromatic primary bis-amines mdpi.comresearchgate.net. The synthesis of Schiff base conjugates of this compound with moieties like thiophene-2-ethylamine has also been reported jpionline.orgjpionline.org. These reactions are often carried out in solvents like ethanol, sometimes with the addition of an acid catalyst such as glacial acetic acid or sulfuric acid jpionline.orgsphinxsai.com.
Research findings indicate that the synthesis of Schiff bases from this compound can be achieved efficiently under various conditions, including conventional heating and microwave irradiation mdpi.comsphinxsai.combibliotekanauki.pl. Yields can vary depending on the specific amine or hydrazine used and the reaction conditions jpionline.orgderpharmachemica.com.
Mannich Bases of this compound
Mannich bases of this compound are typically synthesized through a Mannich reaction, which involves this compound, an amine (often a secondary amine), and formaldehyde (B43269). This reaction usually results in the introduction of a Mannich base moiety at the nitrogen atom (N-1 position) of the isatin ring or at the C-3 position.
Synthesis of Mannich bases of this compound has been achieved by reacting this compound with different secondary amines (such as piperidine, morpholine, pyrrolidine, dimethylamine, and diphenylamine) in the presence of aqueous formaldehyde jptcp.comuobaghdad.edu.iqresearchgate.net. This reaction involves the acidic amine group of this compound reacting with the secondary amine and formaldehyde jptcp.com. The reaction can be carried out by dissolving this compound and the secondary amine in a solvent like tetrahydrofuran, followed by the addition of aqueous formaldehyde solution jptcp.com. Heating the reaction mixture can facilitate the formation of the Mannich bases jptcp.com.
Mannich bases of this compound Schiff bases can also be synthesized. This involves first forming the Schiff base from this compound, and then reacting the Schiff base with formaldehyde and a secondary amine jpionline.org. For example, Mannich bases of a this compound Schiff base conjugate with thiophene-2-ethylamine were synthesized by reacting the pre-formed Schiff base with excess formaldehyde and a secondary amine jpionline.org.
The synthesis of Mannich bases of isatin derivatives, including those of this compound, is an active area of research, with studies exploring different amines and reaction conditions jptcp.comuobaghdad.edu.iqjgpt.co.in.
Thiosemicarbazones of this compound
Thiosemicarbazones of this compound are synthesized through the condensation reaction between this compound and various thiosemicarbazide (B42300) derivatives. nih.govnih.govamazonaws.comfigshare.com This straightforward synthesis involves stirring equimolar quantities of this compound and a thiosemicarbazide in a solvent like hot ethanol, often with the addition of a few drops of glacial acetic acid as a catalyst. nih.gov The mixture is typically refluxed, and the product precipitates upon cooling. nih.gov
Research has explored the synthesis of N4-aryl-substituted this compound-3-thiosemicarbazones. researchgate.netresearchgate.net For instance, a series of N4-aryl-substituted this compound-3-thiosemicarbazones (3a–3l) were synthesized and characterized. researchgate.netresearchgate.net Another study involved the synthesis of 1-(5′-Fluoroisatin)-4-(4′-methoxyphenyl)-3-thiosemicarbazone by reacting this compound with 4-(4′-methoxyphenyl)-3-thiosemicarbazide. scispace.com This reaction yielded orange needles with a melting point of 238–240°C (decomposition). scispace.com Spectroscopic data, such as 1H NMR and LRMS/HRMS, were used to confirm the structure of these compounds. scispace.com
| Compound | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 1-(5′-Fluoroisatin)-4-(4′-methoxyphenyl)-3-thiosemicarbazone | 61 | 238–240 (dec.) | 1H NMR (DMSO-d6) δ 3.79 (3H, s), LRMS m/z 345 (M+H)+, HRMS m/z 345.0830 |
Hydrazones of this compound
The synthesis of hydrazones of this compound typically involves the reaction of this compound with hydrazine or substituted hydrazines. nih.govnih.gov For example, this compound-3-hydrazone can be prepared by treating this compound with hydrazine hydrate in ethanol. nih.gov A general procedure for synthesizing 5-fluoro-3-hydrazono-2-oxindole involves starting with this compound and reacting it with hydrazine monohydrate. acs.orgrsc.org This reaction has been reported to yield the product as a yellow solid with a melting point of 239-241 °C. rsc.org Spectroscopic techniques like IR, 1H NMR, 13C NMR, and 19F NMR are utilized for structural elucidation. rsc.org The IR spectrum of 5-fluoro-3-hydrazono-2-oxindole shows characteristic absorption bands for NH and C=O groups. rsc.org The 1H NMR spectrum reveals signals corresponding to the indole (B1671886) protons and the NH protons. rsc.org
| Compound | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 5-fluoro-3-hydrazono-2-oxindole | 92 | 239-241 | IR (ATR) 3372, 3190, 1684, 1621, 1551, 1471, 1207 cm-1; 1H NMR (DMSO-d6) δ 10.36 (br. s, 1H), 8.98 (br. s, 2H), 7.88 (d, 1H) |
Thiazoles and Thiocarbohydrazones of this compound
Thiazole (B1198619) derivatives of this compound can be synthesized from this compound thiosemicarbazone derivatives. nih.govnih.gov One method involves treating thiosemicarbazone derivatives with α-haloketones, such as chloroacetone, in a solvent like ethanol containing fused sodium acetate (B1210297). nih.gov This reaction leads to the formation of the corresponding thiazole derivatives. nih.gov For instance, 5-fluoro-3-[(4-methyl-3-phenylthiazol-2(3H)-ylidene)hydrazono]indolin-2-one was synthesized as red crystals with a melting point of 265–267 °C. nih.gov Its structure was confirmed by IR, 1H NMR, and 13C NMR spectroscopy. nih.gov
Thiocarbohydrazones of this compound are synthesized by the reaction of this compound with thiocarbohydrazides. nih.govnih.govamazonaws.comfigshare.com Reacting this compound with thiocarbohydrazide (B147625) yields this compound thiocarbohydrazone. nih.gov The IR spectrum of this compound shows absorption bands for NH2 and NH functions. nih.gov The 1H NMR spectrum reveals D2O-exchangeable signals corresponding to these protons. nih.gov This thiocarbohydrazone can serve as a starting material for the synthesis of other derivatives, including bis-isatin thiocarbohydrazones. nih.gov Condensing this compound thiocarbohydrazone with this compound yields the corresponding bis-isatin thiocarbohydrazone. nih.gov
| Compound | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 5-fluoro-3-[(4-methyl-3-phenylthiazol-2(3H)-ylidene)hydrazono]indolin-2-one | 62 | 265–267 | IR ν¯ = 3,236 (NH), 1,667 (C=O) cm−1; 1H NMR δ 1.75 (s, 3H, CH3), 5.64 (s, 1H, CH-thiazole); 13C NMR δ 22.3, 108.1, 112.5, 117.3 (2C) |
| This compound thiocarbohydrazone | Good | Not specified | IR 3,270, 3,160, 3,106 cm−1 (NH2, NH); 1H NMR (D2O-exchangeable) δ 2.51, 4.92, 10.40, 12.54 ppm (NH2, NH) |
| Bis-isatin thiocarbohydrazone (from this compound) | Quantitative | Not specified | Mass spectrum m/z = 400 (M+, 12.6); IR 3,256, 3,212, 3,187 cm−1 (NH), 1,667 cm−1 (C=O); 1H NMR δ 7.10–7.64 ppm (Ar–H) |
Chalcone (B49325) Conjugates of this compound
New this compound-chalcone conjugates have been synthesized through a multi-step process. rdd.edu.iqresearchgate.netresearchgate.netuobaghdad.edu.iquobaghdad.edu.iq This synthesis typically involves the reaction of this compound with 4-aminoacetophenone to form a Schiff base intermediate. rdd.edu.iqresearchgate.netresearchgate.netuobaghdad.edu.iquobaghdad.edu.iq This Schiff base then reacts with various aromatic aldehydes in a Claisen-Schmidt condensation to yield the final chalcone conjugates. rdd.edu.iqresearchgate.netresearchgate.netuobaghdad.edu.iquobaghdad.edu.iq The structures of these conjugates are confirmed using spectroscopic techniques such as FT-IR and 1H-NMR spectroscopy. rdd.edu.iqresearchgate.netresearchgate.netuobaghdad.edu.iquobaghdad.edu.iq FT-IR spectra show characteristic absorption peaks for carbonyl groups and the C=N bond of the imine. researchgate.net
Dimeric this compound Derivatives
Dimeric this compound derivatives can be synthesized through various approaches, often involving linking two this compound units or a this compound unit with another molecule. One method for the dimerization of isatins involves using KBH4 in ethanol or methanol (B129727) to produce indirubin (B1684374) derivatives. nih.gov While this is a general method for isatins, specific applications to this compound dimerization for indirubin synthesis would follow a similar principle.
Another approach involves the synthesis of dimeric Mannich bases of this compound derivatives, which can be achieved by incorporating piperazine (B1678402) in the presence of formaldehyde. jptcp.comjptcp.comuobaghdad.edu.iq These dimeric Mannich bases can then be reacted with phenylhydrazine (B124118) to form Schiff bases. jptcp.comjptcp.comuobaghdad.edu.iq
Heteronuclear this compound dimers have also been designed and synthesized. mdpi.com These dimeric structures can involve linking this compound to other heterocyclic systems. Research has explored the synthesis of bis-isatin derivatives with different linker lengths. nih.gov For instance, a series of N-alkyl tethered C-5 functionalized bis-isatins were synthesized and characterized. researchgate.net
Pharmacological and Biological Activities of 5 Fluoroisatin Derivatives
Antimicrobial Activities
Derivatives of 5-fluoroisatin have demonstrated promising antimicrobial properties against various bacterial and fungal strains. The synthesis of novel this compound conjugates and Schiff bases has been a key strategy in the search for new antimicrobial agents to combat the increasing issue of microbial resistance. fishersci.nofishersci.cauni.lutcichemicals.comsigmaaldrich.com
Antibacterial Activity
Studies have investigated the antibacterial efficacy of this compound derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. fishersci.notcichemicals.com The observed activity is often dependent on the specific structural modifications made to the this compound core.
Several this compound derivatives have shown activity against Gram-positive bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes. fishersci.no Some synthesized this compound-chalcone conjugates exhibited moderate antibacterial activity against S. aureus. Another study on 5-fluoro-isatin thiosemicarbazone derivatives reported activity against Enterococcus faecium and Listeria monocytogenes. Certain fluorinated indole (B1671886) derivatives, structurally related to this compound derivatives, have also shown activity against Bacillus subtilis and S. aureus.
Here is a summary of some reported activities against Gram-Positive Bacteria:
| Compound Class | Tested Strain(s) | Reported Activity / Findings | Source |
| This compound-chalcone conjugates | Staphylococcus aureus, Streptococcus pyogenes | Moderate activity against S. aureus; moderate to slight activity against S. pyogenes. | fishersci.no |
| 5-Fluoro-isatin thiosemicarbazones | Enterococcus faecium, Listeria monocytogenes | Inhibition zones observed; one derivative inhibited E. faecium with a 9 mm zone. | |
| Fluorinated indole derivatives | Bacillus subtilis, Staphylococcus aureus | Activity reported (MIC = 25 μg mL−1 for one derivative against both strains). |
This compound derivatives have also demonstrated activity against Gram-negative bacteria. fishersci.no For instance, this compound-chalcone conjugates have shown potential as antibacterial agents against Escherichia coli. fishersci.nofishersci.ca Some 5-fluoro-isatin thiosemicarbazone derivatives exhibited promising effects on Gram-negative strains such as Pseudomonas vulgaris, E. coli, and Serratia marcescens, with one compound showing better activity than a standard drug (Levofloxacin) against these strains. Another derivative was the only compound in a series that inhibited the growth of Salmonella spp., including Salmonella enteritidis and Salmonella typhimurium. Glyoxylamide-based fluoroindole derivatives have also shown high antibacterial activity against Gram-negative strains like E. coli, Pseudomonas putida, and Klebsiella pneumoniae.
Here is a summary of some reported activities against Gram-Negative Bacteria:
| Compound Class | Tested Strain(s) | Reported Activity / Findings | Source |
| This compound-chalcone conjugates | Escherichia coli, Klebsiella pneumonia | Appeared to be good candidates as antibacterial agents against E. coli. fishersci.nofishersci.ca | fishersci.nofishersci.ca |
| 5-Fluoro-isatin thiosemicarbazones | Pseudomonas vulgaris, Escherichia coli, Serratia marcescens, Salmonella spp. | Potent activity against P. vulgaris, E. coli, and S. marcescens; inhibition of Salmonella spp. growth. | |
| Glyoxylamide-based fluoroindoles | Escherichia coli, Pseudomonas putida, Klebsiella pneumoniae | High antibacterial activity (MIC = 12.5 μg mL−1 for one derivative against these strains). |
While the precise mechanisms of action for many this compound derivatives are still under investigation, some studies offer insights. Molecular docking studies on this compound-chalcone conjugates suggested promising inhibition of bacterial proteins, such as E. coli DNA Gyrase B and S. aureus proteins. In a study on 5-fluoro-isatin thiosemicarbazone derivatives, some compounds showed DNA protection properties and DNA binding affinity, suggesting potential interaction with bacterial genetic material. Although not specifically on this compound, research on related phosphonium-based 5-fluorouracil (B62378) derivatives indicated that they caused septal damage and cytosolic alterations in Staphylococcus aureus and triggered plasmolysis in Escherichia coli, along with alterations in membrane permeabilization and depolarization, suggesting membrane disruption as a possible mechanism.
The potential of this compound derivatives against resistant bacterial strains is an important area of research given the rise of antibiotic resistance. Some studies have evaluated the activity of these derivatives against resistant phenotypes. For example, dimerization of this compound derivatives has been reported to yield compounds more potent against methicillin-resistant S. aureus (MRSA) and methicillin-resistant S. epidermidis (MRSE). This suggests that specific modifications to the this compound structure can be effective against resistant bacteria. Additionally, one study on a 5-fluorouracil derivative noted that its minimal inhibitory concentration (MIC) remained constant regardless of the bacteria's resistance profile, indicating potential activity against multidrug-resistant infections.
Mechanisms of Antibacterial Action
Antifungal Activity
Beyond their antibacterial properties, this compound derivatives have also been assessed for antifungal activity. Several studies have reported that these compounds exhibit activity against fungal species, notably Candida albicans. fishersci.nofishersci.cauni.lutcichemicals.com Some this compound-chalcone conjugates appeared to be good candidates as antifungal agents against C. albicans, with their antifungal activity sometimes being more potent than their antibacterial activity in comparative studies. fishersci.nofishersci.cauni.lu Other this compound derivatives, such as Schiff and Mannich bases, have also shown activity against C. albicans and Aspergillus niger. tcichemicals.comsigmaaldrich.com However, it is worth noting that not all this compound derivatives exhibit antifungal activity, as one study on specific bis-Schiff bases reported no activity against Saccharomyces cerevisiae and C. albicans. Molecular docking studies have also suggested promising inhibition of fungal proteins like CYP51 by some this compound derivatives.
Here is a summary of some reported antifungal activities:
| Compound Class | Tested Strain(s) | Reported Activity / Findings | Source |
| This compound-chalcone conjugates | Candida albicans | Appeared to be good candidates as antifungal agents; activity sometimes more potent than antibacterial activity. fishersci.nofishersci.cauni.lu | fishersci.nofishersci.cauni.lu |
| Schiff and Mannich bases of this compound | Candida albicans, Aspergillus niger | Activity observed against these fungal strains. tcichemicals.comsigmaaldrich.com | tcichemicals.comsigmaaldrich.com |
| Bis-Schiff bases of this compound | Saccharomyces cerevisiae, Candida albicans | No antifungal activity observed for the tested derivatives in one study. |
Antimycobacterial Activity
Research has demonstrated that this compound derivatives possess potential as antimycobacterial agents. Heteronuclear this compound dimers have been investigated for their activity against Mycobacterium tuberculosis (MTB) H37Rv and multidrug-resistant tuberculosis (MDR-TB) strains. mdpi.com Studies have shown that a series of these synthesized conjugates exhibit significant inhibitory potential against both strains. mdpi.com Specifically, the heteronuclear this compound dimer designated as 34a displayed promising inhibitory activity with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 32 μg/mL against H37Rv and MDR-TB strains, respectively. mdpi.com This analogue demonstrated a two-fold greater potency compared to other tested compounds in the series. mdpi.com
Furthermore, Schiff base conjugates of this compound, including those with thiophene-2-ethylamine (B45403) and its Mannich bases, have also shown anti-tubercular activity against Mycobacterium tuberculosis H37Rv. jpionline.org Additionally, 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been reported to exhibit antituberculosis effects. dergipark.org.tr
Antiviral Activities
This compound derivatives have shown inhibitory effects against a range of viruses, highlighting their potential as antiviral agents.
Activity against Specific Viral Strains
Studies have reported the antiviral activity of this compound derivatives against several specific viral strains. These include activity against vesicular stomatitis virus (VSV) in Vero clone CCL-81 cells researchgate.nettjpr.org, Coxsackie B4 (CVB4) virus rsc.org, and human immunodeficiency virus type 1 (HIV-1) researchgate.netrsc.orgnih.gov. Derivatives have also shown activity against hepatitis C virus (HCV) rsc.orgnih.gov, herpes simplex virus type 1 (HSV-1), varicella zoster virus (VZV), and vaccinia virus (VAC). biosynth.com Bis-Schiff bases derived from this compound have been screened for their antiviral properties against a panel of DNA and RNA viruses. mdpi.comkuleuven.be
Modulation of Viral Replication Pathways
The antiviral mechanisms of this compound derivatives can involve the modulation of viral replication pathways. Isatin-thiosemicarbazones, a class that includes this compound derivatives, have been reported to inhibit HIV replication. nih.gov In the case of the vaccinia virus, isatin (B1672199) 3-thiosemicarbazone has been shown to influence viral maturation. nih.gov Certain this compound derivatives have demonstrated the ability to inhibit the replication process of vesicular stomatitis virus (VSV) in Vero cell lines. researchgate.net Furthermore, substituted hydrazine (B178648) derivatives of isatin, which can be synthesized from this compound, have been reported to hamper the process of virus-induced apoptosis caused by Coxsackie virus B3, contributing to the reduction of viral growth. tjpr.org
Anticancer and Antiproliferative Activities
A significant area of research for this compound derivatives is their potential as anticancer and antiproliferative agents.
Inhibition of Cancer Cell Line Proliferation (e.g., A549, HepG2, MCF-7, HT-29)
This compound derivatives have been extensively evaluated for their ability to inhibit the proliferation of various human cancer cell lines. These include commonly studied lines such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colorectal carcinoma). mdpi.comresearchgate.netnih.govsci-hub.se Numerous studies highlight the potent antiproliferative activity of specific derivatives against these cell lines, often demonstrating efficacy comparable to or exceeding that of standard chemotherapeutic drugs like sunitinib (B231) or doxorubicin. mdpi.comresearchgate.netnih.gov
For instance, isatin-based conjugates have shown excellent in vitro antiproliferative potency against HT-29, ZR-75, and A-549 cell lines. mdpi.com One such compound, 16m, exhibited an average IC₅₀ value of 1.17 µM against these cell lines, which was nearly seven-fold more potent than the reference drug sunitinib (IC₅₀ 8.11 µM). mdpi.com Another study on new thiazolidine-2,4-diones evaluated their antiproliferative activity against A549, HepG2, and MCF-7 cell lines, reporting IC₅₀ values for the tested compounds. researchgate.net Benzofuran-isatin conjugates have also been evaluated against MCF-7 and other cell lines, with several analogues showing better potency than sunitinib. mdpi.com
Data from various studies illustrate the varying degrees of antiproliferative activity of this compound derivatives against different cancer cell lines.
| Compound Class / Description | Cell Line | IC₅₀ / GI₅₀ Value | Reference Drug (if mentioned) | Citation |
| Heteronuclear this compound dimer 34a | H37Rv | 25 μg/mL | - | mdpi.com |
| Heteronuclear this compound dimer 34a | MDR-TB | 32 μg/mL | - | mdpi.com |
| Isatin-based conjugate 16m | HT-29 | 1.17 µM (average) | Sunitinib (8.11 µM) | mdpi.com |
| Isatin-based conjugate 16m | ZR-75 | 1.17 µM (average) | Sunitinib (8.11 µM) | mdpi.com |
| Isatin-based conjugate 16m | A549 | 1.17 µM (average) | Sunitinib (8.11 µM) | mdpi.com |
| Thiazolidine-2,4-dione 7b | HT-29 | 4.77 μM (average) | Sunitinib (8.11 μM) | researchgate.net |
| Thiazolidine-2,4-dione 7b | ZR-75 | 4.77 μM (average) | Sunitinib (8.11 μM) | researchgate.net |
| Thiazolidine-2,4-dione 7b | A549 | 4.77 μM (average) | Sunitinib (8.11 μM) | researchgate.net |
| Thiazolidine-2,4-dione 7d | HT-29 | 3.39 μM (average) | Sunitinib (8.11 μM) | researchgate.net |
| Thiazolidine-2,4-dione 7d | ZR-75 | 3.39 μM (average) | Sunitinib (8.11 μM) | researchgate.net |
| Thiazolidine-2,4-dione 7d | A549 | 3.39 μM (average) | Sunitinib (8.11 μM) | researchgate.net |
| Thiazolidine-2,4-dione 7e | HT-29 | 2.37 μM (average) | Sunitinib (8.11 μM) | researchgate.net |
| Thiazolidine-2,4-dione 7e | ZR-75 | 2.37 μM (average) | Sunitinib (8.11 μM) | researchgate.net |
| Thiazolidine-2,4-dione 7e | A549 | 2.37 μM (average) | Sunitinib (8.11 μM) | researchgate.net |
| Fluorinated benzothiazole (B30560) derivative 59a | MCF-7 | 0.37 μM (GI₅₀) | - | nih.govrsc.org |
| Fluorinated benzothiazole derivative 59a | MDA MB 468 | 0.41 μM (GI₅₀) | - | nih.govrsc.org |
| Fluorinated benzothiazole derivative 59a | HCT-116 | 0.08 μM (GI₅₀) | - | nih.govrsc.org |
| Fluorinated benzothiazole derivative 59a | HT-29 | 0.41 μM (GI₅₀) | - | nih.govrsc.org |
| 5-fluoroindole derivative 20f (with three fluorine atoms) | MCF-7 | 42.4 μM | 5-fluorouracil (23.7 μM) | nih.govrsc.org |
| 5-fluoroindole derivative 20f (with three fluorine atoms) | HepG2 | 15.8 μM | 5-fluorouracil (18.8 μM) | nih.govrsc.org |
| 5-fluoroindole derivative 20f (with three fluorine atoms) | Vero | 50.5 μM | 5-fluorouracil (45 μM) | nih.govrsc.org |
| Fluorinated pyrazolylbenzimidazole hybrid 55b | A549 | 0.95–1.57 μM | - | nih.gov |
| Fluorinated pyrazolylbenzimidazole hybrid 55b | MCF-7 | 0.95–1.57 μM | - | nih.gov |
| Fluorinated pyrazolylbenzimidazole hybrid 55b | HeLa | 0.95–1.57 μM | - | nih.gov |
| Urea/Thiourea-Based Isatin-Derivative 26a | HepG2 | Potent | - | nih.gov |
| Urea/Thiourea-Based Isatin-Derivative 26a | MCF-7 | Potent | - | nih.gov |
| Urea/Thiourea-Based Isatin-Derivative 26a | A549 | Potent | - | nih.gov |
| Urea/Thiourea-Based Isatin-Derivative 26a | A498 | Potent | - | nih.gov |
| 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(4-substituted phenyl)thiosemicarbazones] 7l | A549 | 58.8 µM | Cisplatin (20.6 µM) | dergipark.org.tr |
Induction of Apoptosis
Beyond simply inhibiting proliferation, this compound derivatives can induce apoptosis, a programmed cell death mechanism, in cancer cells. biosynth.comxdbiochems.com This induction of apoptosis is a crucial pathway for their anticancer activity. Some isatin-based conjugates have been shown to induce apoptosis by enhancing the activity of caspase 3/7, key enzymes involved in the apoptotic cascade. mdpi.com
Specific derivatives, such as certain 1-benzylisatin compounds containing fluorine or chlorine atoms, have demonstrated the ability to induce apoptosis in HuTu 80 cells. nih.gov Research on trisindoline derivatives, which share structural similarities with indoles, has also indicated their capacity to induce apoptosis in breast cancer stem cells (MDA-MB-231). researchgate.net Furthermore, some compounds have been observed to induce G2/M phase cell cycle arrest and generate reactive oxygen species (ROS), both of which can contribute to the induction of apoptosis. nih.gov
| Compound Class / Description | Cell Line | Effect on Apoptosis | Citation |
| This compound | Cancer cells | Induces apoptosis | biosynth.comxdbiochems.com |
| Isatin-clubbed phthalazine (B143731) analogue 5c | A549 | Induced apoptosis by enhancing caspase 3/7 activity | mdpi.com |
| 1-benzylisatin derivatives (e.g., 3a, 3b, 3d) with fluorine or chlorine substitution | HuTu 80 | Apoptosis induction | nih.gov |
| Trisindoline 5 | MDA-MB-231 BCSCs | Induced apoptosis (5.23% at 25 µg/ml) | researchgate.net |
| Compound 12 (6-fluoroindole derivative) | HCT-116 | Induced G2/M phase arrest, produced excess ROS | nih.gov |
| Fluorinated pyrazolylbenzimidazole hybrid 55b | Various cancer lines | Inhibited cell proliferation by induction of apoptosis | nih.gov |
Targeting of Key Enzymes and Signaling Pathways (e.g., VEGFR-2, STAT-3)
Isatin derivatives, including those with fluorine substitution, have shown potential in targeting various enzymes and signaling pathways involved in disease progression, particularly in cancer. One notable target is Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, a process crucial for tumor growth and metastasis. rsc.orgnih.gov Studies have indicated that certain this compound derivatives can exhibit inhibitory activity against VEGFR-2 kinase. rsc.orgnih.govmdpi.com For instance, an in silico evaluation of this compound-3-oxime suggested a theoretical structure-activity relationship with VEGFR-2 kinase, indicating potential interactions with amino acid residues like GLU94, CYS96, and PHE95. nih.govunesp.br While the searches provided information on VEGFR-2 targeting by isatin derivatives and other fluorinated indoles, specific detailed research findings on this compound derivatives targeting STAT-3 were not prominently found in the initial search results.
Cytotoxicity against Specific Tumor Cell Lines
This compound derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines. rsc.orgmdpi.comresearchgate.netmdpi.comacs.org The introduction of fluorine at the C-5 position of the isatin moiety has been explored for its impact on antiproliferative activity. mdpi.com
Several studies highlight the cytotoxic potential of synthesized this compound derivatives:
Some 5-(morpholinosulfonyl)isatin derivatives, including a bis-derivative, exhibited good anticancer potential against cell lines such as HepG2, HCT116, CACO, and MCF-7. mdpi.com
Novel ciprofloxacin/gatifloxacin-1,2,3-triazole-isatin analogues, with some likely containing fluorine based on the context of the source, showed potency against A549, HepG2, and SF-268 cancer cell lines. mdpi.com
Fluorinated isatin derivatives, specifically those with ortho-substituted benzyl (B1604629) fragments containing fluorine or chlorine, demonstrated notable activity against M-HeLa and HuTu 80 tumor cells, with some compounds showing higher cytotoxicity than the reference drug 5-fluorouracil against certain lines. mdpi.com These compounds also exhibited low cytotoxicity against healthy cell lines like WI38. mdpi.com
A series of fluorinated isatin-hydrazone derivatives were tested against liver cancer (HepG2) and lung cancer (A549) cell lines. acs.org Some compounds showed cytotoxic effects, with a derivative containing a 4-nitrobenzylidene group exhibiting significant inhibition against both HepG2 and A549 cells. acs.org
Data from these studies can be summarized in tables to illustrate the cytotoxic effects against specific cell lines.
| Compound Type | Cell Lines Tested | Key Findings | Source |
| 5-(morpholinosulfonyl)isatin derivatives | HepG2, HCT116, CACO, MCF-7 | Good anticancer potential, especially a bis-derivative. mdpi.com | mdpi.com |
| Ciprofloxacin/gatifloxacin-triazole-isatin analogues | A549, HepG2, MCF-7, PANC-1, SF-268 | Potency against A549, HepG2, and SF-268. mdpi.com | mdpi.com |
| Fluorinated isatin derivatives (benzyl substituted) | M-HeLa, HuTu 80, Chang liver (normal) | High activity against tumor lines, some exceeding 5-FU; low toxicity to normal cells. mdpi.com | mdpi.com |
| Fluorinated isatin-hydrazone derivatives | HepG2, A549, HEK-293T (healthy) | Cytotoxic effects observed; a 4-nitrobenzylidene derivative showed significant inhibition against HepG2 and A549. acs.org | acs.org |
Anti-tumor Potential in Preclinical Models
While the search results provided substantial information on in vitro cytotoxicity against cancer cell lines, detailed data on the anti-tumor potential of this compound derivatives specifically in preclinical animal models was less prevalent. One source mentions that fluorinated indolin-2-one derivatives inhibited the phosphorylation of RTKs in HuH7 cells and decreased tumor load in a mouse model. rsc.org Although this refers to fluorinated indolin-2-ones, which are structurally related to this compound, it indicates the potential for this class of compounds in preclinical settings. Another study discussed the synthesis and preliminary preclinical evaluation of fluorine-18 (B77423) labelled isatin-4-(4-methoxyphenyl)-3-thiosemicarbazone as a potential PET tracer, noting the synthesis of 5-fluoro isomer analogues, but the focus was on imaging rather than direct anti-tumor efficacy in models. nih.gov Further research specifically detailing the anti-tumor efficacy of this compound derivatives in various preclinical animal models would be beneficial to fully assess their therapeutic potential.
Anti-inflammatory Activities
This compound derivatives have also been investigated for their anti-inflammatory properties. rsc.orgnih.govjpionline.orgjpionline.orgsphinxsai.compkheartjournal.comnih.gov
Inhibition of Denaturation of Bovine Serum Albumin
The inhibition of the denaturation of bovine serum albumin (BSA) is a common in vitro method used to screen for anti-inflammatory activity. rsc.orgjpionline.orgjpionline.org Several studies have utilized this method to evaluate this compound derivatives.
Research on this compound derivatives demonstrated good inhibition of BSA denaturation. rsc.orgjpionline.orgjpionline.org Specifically, a piperazine-based this compound derivative showed 80.08% inhibition at 100 μg/mL, which was comparable to the standard drug diclofenac (B195802) sodium (89.38% inhibition). rsc.orgjpionline.org Other derivatives also showed notable inhibition percentages. rsc.org
A study on Schiff bases of 5-fluoroimesatin (derived from this compound) with various aliphatic and aromatic aldehydes/ketones also used the carrageenan-induced paw edema method in rats to assess anti-inflammatory activity, with diclofenac sodium as the standard. pkheartjournal.com While this is an in vivo model, it supports the investigation of this compound derivatives for anti-inflammatory effects.
Modulation of Inflammatory Pathways
Beyond BSA denaturation, this compound derivatives and related isatin analogues have been shown to modulate inflammatory pathways. For example, this compound, along with other halogenated isatins, was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by activated macrophage cells. nih.gov This suggests an impact on key mediators of inflammation. Docking analysis of some this compound derivatives has also indicated interactions with COX enzymes, which are targets for many anti-inflammatory drugs. rsc.org
Antioxidant Properties
Isatin and its derivatives are known to exhibit antioxidant activity kashanu.ac.irsid.irresearchgate.netresearchgate.net. Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS) and oxidative stress researchgate.net. Studies have investigated the antioxidant potential of various isatin derivatives, with some research specifically focusing on halogenated analogs, including this compound derivatives researchgate.net.
While the provided search results mention antioxidant activity as a general property of isatin derivatives and specifically list it among the activities of 5-fluoro-isatin thiosemicarbazone derivatives, detailed data tables or specific research findings on the antioxidant capacity (e.g., IC50 values in DPPH or ABTS assays) of this compound derivatives were not extensively detailed in the snippets. One review mentions that halogenation can enhance activity, with 5-fluoro isatin being cited as more active than the unsubstituted parent compound in some contexts, although this was in relation to anticancer activity in that specific instance researchgate.net. Another study on novel carbohydrazones including 5-substituted isatin mentions quantum-chemical studies on the relationship between electronic and antioxidant properties .
Anticonvulsant Properties
Anticonvulsant activity is another significant area of research for isatin derivatives sciensage.infokashanu.ac.irsid.irresearchgate.netresearchgate.net. Epilepsy and other seizure disorders are neurological conditions where compounds that can modulate neuronal excitability are of interest. Various structural modifications of the isatin nucleus have been explored to identify derivatives with potential anticonvulsant effects sciensage.info.
Research indicates that certain heterocyclic derivatives of isatin, including those derived from this compound, have shown anticonvulsant activity sciensage.info. For instance, compounds formed by reacting isatin or this compound with ethyl cyano acetate (B1210297) and substituted ketones have demonstrated this property sciensage.info. Additionally, Schiff bases formed by the condensation of isatin with aromatic amines have been reported to possess anticonvulsant activity researchgate.net. While the search results confirm the investigation of anticonvulsant properties for this compound derivatives, specific data on the potency or efficacy of particular compounds in this context were not provided in detailed tables within the snippets.
DNA Protection Properties
The ability of compounds to protect DNA from damage is a crucial aspect of their potential therapeutic utility, particularly in the context of preventing mutagenesis and carcinogenesis. 5-Fluoro-isatin thiosemicarbazone derivatives have been evaluated for their DNA protection properties kashanu.ac.irsid.irresearchgate.netkashanu.ac.ir.
Studies have shown that 5-fluoro-isatin thiosemicarbazone and its derivatives exhibit moderate to good DNA protection capabilities kashanu.ac.irsid.irresearchgate.netkashanu.ac.ir. One study highlighted that among the tested 5-fluoro-isatin thiosemicarbazone derivatives, Compound 4 displayed the highest DNA binding affinity, suggesting a mechanism for its protective effect kashanu.ac.irsid.irkashanu.ac.ir. Compound 4, which contained zinc metal, showed the best DNA protection activity at 54%, followed by Compound 3 at 46.8% kashanu.ac.ir. This suggests that the presence of specific functional groups or metal ions can influence the DNA protective capacity of these derivatives kashanu.ac.ir.
| Compound | DNA Protection Activity (%) |
| Compound 4 | 54.0 |
| Compound 3 | 46.8 |
Note: Data extracted from search result kashanu.ac.ir. Specific structures of Compounds 3 and 4 were not provided in the snippets.
The DNA protection analysis in one study was carried out using pUC19 isolated from E. coli and Fenton's reagent (FeCl3, ascorbic acid, and H2O2) to induce DNA damage kashanu.ac.ir. The protective effect was evaluated using horizontal agarose (B213101) gel electrophoresis kashanu.ac.ir.
Anti-Amyloid Aggregation Activity for Alzheimer's Disease Research
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the aggregation of amyloid-beta (Aβ) peptides, leading to the formation of amyloid plaques in the brain ijpsjournal.comresearchgate.net. Inhibiting Aβ aggregation is a key strategy in the search for AD therapeutics ijpsjournal.com. Isatin derivatives have emerged as potential candidates for Alzheimer's drug discovery due to their diverse biological activities, including potential anti-amyloid aggregation effects ijpsjournal.comijpsjournal.commfd.org.mk.
Research exploring the anti-amyloid aggregation potential of isatin derivatives has utilized computational tools such as molecular docking to predict their binding interactions with Aβ peptides ijpsjournal.comijpsjournal.com. These studies aim to identify compounds with high binding affinities to the peptides involved in aggregation ijpsjournal.comijpsjournal.com.
One study specifically mentions this compound in the context of anti-amyloid aggregation activity of isatin derivatives, noting its structure ijpsjournal.comijpsjournal.com. While the study evaluated various isatin derivatives, it highlighted that among the tested compounds, 3-[2-(4-fluorophenyl) hydrazinyl]indol-2-one obtained the best docking score, suggesting it as a promising compound for Alzheimer's treatment ijpsjournal.comijpsjournal.com. This indicates that fluorinated isatin derivatives, such as those related to this compound, can exhibit significant interactions with targets relevant to AD pathology. The research suggests that isatin derivatives, based on in silico evaluations, are strong candidates for developing novel anti-amyloid agents ijpsjournal.comijpsjournal.com.
| Compound | Binding Affinity (Kcal/mol) |
| 3-[2-(4-fluorophenyl) hydrazinyl]indol-2-one | Best docking score |
The evaluation of potential AD therapeutics also involves assessing their pharmacokinetic properties, such as blood-brain barrier permeability, which is crucial for compounds targeting the central nervous system mfd.org.mk. In silico studies using tools like SwissADME have been employed to evaluate the drug-likeness and oral bioavailability of isatin derivatives, including those being investigated for anti-amyloid activity ijpsjournal.comijpsjournal.com.
Structure Activity Relationship Sar Studies of 5 Fluoroisatin Derivatives
Impact of Fluorine Substitution Position on Biological Activity
The position of fluorine substitution on the isatin (B1672199) core significantly influences the biological activity of its derivatives. Studies have shown that substitution at the C-5 position with electron-withdrawing groups, such as fluorine, can enhance various biological activities, including antimicrobial and antitubercular potential. mdpi.comnih.govhilarispublisher.combrieflands.com For instance, 5-fluoroisatin derivatives have demonstrated promising activity against bacterial strains and Mycobacterium tuberculosis. mdpi.comkashanu.ac.irkashanu.ac.ir Compared to unsubstituted isatin or isatin substituted at other positions (C-4, C-6, or C-7), substitution at the C-5 position is often favored for improved activity, particularly in the context of anticancer effects. hilarispublisher.com Halogenation, including fluorination, at the C-5 position has been reported to yield compounds with significantly increased activity compared to the parent isatin molecule. hilarispublisher.combrieflands.com
Influence of Substituents at Isatin Moiety Positions (e.g., C-3, C-5, N-1)
Modifications at different positions of the this compound scaffold, namely C-3, C-5, and N-1, play a crucial role in modulating biological activity. These positions are amenable to derivatization and can interact with binding sites of biological targets in distinct ways. rsc.org
C-3 Position: The carbonyl group at the C-3 position is highly reactive and a common site for condensation reactions, leading to the formation of Schiff bases, hydrazones, and thiosemicarbazones. nih.govossila.com Substituents at the C-3 position can significantly influence the lipophilicity and the ability of the molecule to engage in hydrogen bonding, impacting activity against various targets, including Mycobacterium tuberculosis. mdpi.comijcsrr.orgnih.gov For example, incorporating a thiosemicarbazone group at the C-3 position has been shown to greatly enhance antitubercular potency. mdpi.com
SAR studies have revealed that the interplay between substituents at these positions is critical for optimizing biological activity. mdpi.comnih.govrsc.orgnih.gov
Role of Functional Groups in Biological Potency (e.g., Thiosemicarbazone, Schiff Base, Chalcone)
The conjugation of specific functional groups to the this compound core, particularly at the C-3 position, is a widely used strategy to generate derivatives with enhanced biological potency.
Thiosemicarbazone Derivatives: this compound thiosemicarbazone derivatives have been extensively studied for their antimicrobial, antiviral, and DNA protection properties. kashanu.ac.irkashanu.ac.irnih.govresearchgate.net The thiosemicarbazone moiety is known to chelate metal ions, which can further influence the biological activity of the resulting complexes. kashanu.ac.irkashanu.ac.ir Studies have shown that the position and nature of substituents on the phenyl ring attached to the N-4 nitrogen of the thiosemicarbazone moiety can significantly impact cytotoxicity, antifungal, phytotoxic, and urease inhibitory effects. researchgate.net
Schiff Base Derivatives: Schiff bases derived from this compound, formed by the condensation of the C-3 carbonyl with primary amines, represent another important class of derivatives with reported antimicrobial, antiviral, and anticancer activities. nih.govossila.comijcsrr.orgjptcp.comrsc.orgresearchgate.netresearcher.lifejpionline.org The imine linkage (C=N) in Schiff bases is a key feature that contributes to their biological properties. Modifications on the amine portion of the Schiff base can lead to significant variations in activity. jptcp.comrsc.org Bis-Schiff bases of this compound have also been synthesized and evaluated for their biological activities, including analgesic and anti-inflammatory effects. researchgate.net
The incorporation of these functional groups introduces new pharmacophoric features and alters the physicochemical properties of the this compound scaffold, leading to modified interactions with biological targets and consequently, altered biological outcomes.
Correlations between Structural Modifications and Specific Biological Outcomes
SAR studies on this compound derivatives have established several correlations between structural modifications and specific biological activities:
Antimicrobial Activity: Substitution at the C-5 position with fluorine, chlorine, or bromine has been shown to produce more active antimicrobial compounds compared to unsubstituted isatin. brieflands.comkashanu.ac.ir The incorporation of thiosemicarbazone or Schiff base moieties at the C-3 position generally enhances antimicrobial potential. mdpi.combrieflands.comrsc.orgjptcp.com Specific substituents on the appended functional groups (e.g., aryl rings in thiosemicarbazones or Schiff bases, or the chalcone (B49325) moiety) can further fine-tune the activity against different bacterial and fungal strains. kashanu.ac.irresearchgate.netuobaghdad.edu.iqresearchgate.netresearchgate.netuobaghdad.edu.iq
Antitubercular Activity: The C-3 and C-5 positions of the isatin moiety play a vital role in antimycobacterial activity. mdpi.comnih.gov Electron-withdrawing substituents like fluorine at C-5 can enhance antitubercular potency. mdpi.comnih.gov The presence of a thiosemicarbazone group at C-3 significantly improves activity against Mycobacterium tuberculosis. mdpi.com
Anticancer Activity: Substitution at position 5, including with fluorine, has been favored for greater cancer cell killing ability. hilarispublisher.com However, some studies suggest that electron-donating groups at C-5 might be more beneficial for anticancer activity against certain cell lines. nih.govnih.gov Modifications at the C-3 position also significantly influence anticancer potential. nih.govnih.govresearchgate.net The nature of the linker and substituents in isatin hybrids, including those containing the this compound core, can impact cytotoxic potency against various cancer cell lines. mdpi.comnih.govijcsrr.org
Antiviral Activity: Fluorinated isatin derivatives, including Schiff bases, hydrazones, and thiosemicarbazones of this compound, have shown good inhibitory activities as antiviral agents. nih.gov
These correlations highlight the importance of strategic modifications at specific positions of the this compound scaffold and the judicious selection of appended functional groups to optimize the desired biological activity. Further detailed research findings from specific studies are presented in the table below.
| Compound Class | Isatin Position Modified | Key Structural Features | Observed Biological Activity (Examples) | Relevant Findings | Citation |
| Thiosemicarbazones | C-3, C-5, N-4 (TSC) | Fluorine at C-5, substituents on N-4 aryl ring | Antimicrobial, DNA protection, Cytotoxicity, Urease inhibition | Substitution at C-5 with F, Cl, Br produced more active antimicrobials. brieflands.comkashanu.ac.ir Substituents on the N-4 phenyl ring influenced cytotoxicity and enzyme inhibition. researchgate.net | brieflands.comkashanu.ac.irresearchgate.netresearchgate.net |
| Schiff Bases | C-3, N-1 | Condensation product with primary amines, various R groups | Antimicrobial, Antiviral, Anticancer, Anti-inflammatory, Anticonvulsant | Modifications on the amine portion impact activity. jptcp.comrsc.org Bis-Schiff bases also show activity. researchgate.net | nih.govossila.comijcsrr.orgjptcp.comrsc.orgresearchgate.netresearcher.lifejpionline.org |
| Chalcone Conjugates | C-3 | Conjugation with chalcone moiety | Antimicrobial (Antibacterial, Antifungal) | Effective against E. coli, S. aureus, C. albicans. uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq Substituents on chalcone influence potency. uobaghdad.edu.iqresearchgate.netresearchgate.netuobaghdad.edu.iq | uobaghdad.edu.iqresearchgate.netresearchgate.netuobaghdad.edu.iqrsc.org |
| Isatin Core (General SAR) | C-3, C-5, N-1, C-7 | Various substituents (halogens, alkyl, aryl, etc.) | Antimicrobial, Antiviral, Antifungal, Anthelmintic, Antitumor, Anti-HIV, etc. | C-5 substitution (especially halogens) often enhances activity. hilarispublisher.combrieflands.com C-3 and N-1 modifications are favorable sites for derivatization impacting diverse activities. rsc.orgnih.gov | mdpi.comnih.govhilarispublisher.combrieflands.comkashanu.ac.irkashanu.ac.irrsc.orgijcsrr.orgnih.govresearchgate.net |
This table summarizes some key findings from SAR studies on this compound derivatives, illustrating the impact of structural variations on biological activities. The specific activities and the magnitude of the effects are highly dependent on the exact structure of the derivative and the biological target being investigated.
Computational and Molecular Modeling Studies of 5 Fluoroisatin
Molecular Docking Simulations
Molecular docking simulations are a widely used computational tool to predict the binding orientation (pose) and affinity of a small molecule (ligand) to a target protein. For 5-fluoroisatin and its derivatives, docking studies have been employed to investigate their potential interactions with various biological targets, providing insights into their possible mechanisms of action.
Ligand-Protein Binding Interactions
Molecular docking studies involving this compound and its conjugates aim to elucidate the specific interactions that occur between the ligand and the amino acid residues within the binding site of a target protein. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces. Analyzing these interactions helps in understanding how the molecule binds to the protein and identifying key residues involved in the binding process. For instance, studies on this compound derivatives have explored interactions with proteins like VEGFR-2 and bacterial/fungal proteins nih.govpensoft.net. The interactions observed often involve hydrogen bonding between the isatin (B1672199) core's carbonyl and NH groups and amino acid residues in the protein binding site, as well as potential interactions involving the fluorine atom.
Prediction of Binding Affinities
Molecular docking simulations also provide an estimated measure of the binding strength between the ligand and the protein, often expressed as a docking score or binding energy (e.g., kcal/mol). A more negative docking score generally indicates a lower binding energy and thus a higher predicted affinity of the ligand for the binding site pensoft.net. These predicted binding affinities can be used to rank different compounds based on their potential to bind to a specific target and can help prioritize compounds for experimental testing. Studies have reported docking scores for this compound derivatives against various protein targets, indicating their theoretical binding potential pensoft.net. For example, some this compound-chalcone conjugates showed higher binding affinities for bacterial proteins compared to standard antibiotics in docking studies pensoft.net.
Table 1: Predicted Binding Affinities of Selected this compound Derivatives (Illustrative Examples from Literature)
| Compound Class | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference |
| This compound-3-oxime | VEGFR-2 (3WZD) | -49.353 kJ/mol (-11.797 kcal/mol)* | nih.goviucr.org |
| This compound-chalcone conjugate 5 | 6F86 | -6.376 to -5.435 | pensoft.net |
| This compound-chalcone conjugate 5 | 2W9H | -5.822 to -5.740 | pensoft.net |
*Note: Conversion from kJ/mol to kcal/mol using 1 kcal = 4.184 kJ.
Target Identification
Beyond predicting binding to known targets, molecular modeling, sometimes combined with bioinformatic tools, can assist in identifying potential biological targets for this compound based on its structural similarity to known ligands or through virtual screening against protein databases. For instance, the SwissTargetPrediction webserver has been used to predict potential target classes for this compound-3-oxime, suggesting a theoretical structure-activity relationship to kinase proteins nih.goviucr.org. This type of analysis helps broaden the understanding of the potential biological roles and mechanisms of this compound and its derivatives.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT) studies, provide a deeper understanding of the electronic structure, molecular geometry, and reactivity of this compound. These calculations can reveal important parameters such as atomic charges, dipole moments, and molecular orbital energies, which are crucial for understanding the molecule's behavior in chemical reactions and biological interactions.
Density Functional Theory (DFT) Studies
DFT is a widely used method in quantum chemistry to calculate the electronic structure of molecules. For this compound and its derivatives, DFT studies have been employed to optimize molecular geometries, calculate vibrational frequencies, and analyze electronic properties tandfonline.comresearchgate.net. These studies often utilize specific functionals like B3LYP and basis sets such as 6-31G(d,p) or LanL2DZ to obtain accurate descriptions of the molecular properties tandfonline.com. DFT calculations can provide detailed information about bond lengths, bond angles, and the distribution of electron density within the molecule, which can influence its reactivity and interactions with other molecules or proteins.
Analysis of Molecular Orbitals (HOMO-LUMO Gap)
Analysis of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of quantum chemical studies. The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap, ΔE), provide insights into the molecule's electronic stability, reactivity, and charge transfer properties tandfonline.comresearchgate.netresearchgate.net. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater tendency for electron transfer rsc.org. Studies on this compound derivatives have reported calculated HOMO and LUMO energies and their gaps using DFT methods tandfonline.comresearchgate.netunesp.br. These values can be correlated with experimental observations and can help predict the molecule's behavior in various chemical and biological processes. For example, the electron-withdrawing nature of the fluorine atom in this compound can influence the LUMO energy, potentially enhancing its electrophilicity .
Table 2: Calculated Molecular Orbital Energies and HOMO-LUMO Gap for a this compound Derivative (Illustrative Example)
| Compound | Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | ΔE_HOMO-LUMO (eV) | Reference |
| This compound-3-oxime | PM6 (Semi-empirical) | -9.265 | -1.337 | 7.928 | nih.goviucr.orgunesp.br |
| This compound-3-(N-cyclohexylthiosemicarbazone) | B3LYP/6-31G(d,p) | -5.51 | -4.24 | 1.27 | tandfonline.comresearchgate.netresearchgate.net |
Electrostatic Potential Mapping
Electrostatic Potential (ESP) maps are computational tools used to visualize the charge distribution within a molecule. They highlight regions of high electron density (often colored red) and low electron density (often colored blue), indicating potential sites for electrophilic and nucleophilic attack, respectively. ekb.egmdpi.comresearchgate.netkastamonu.edu.tr For this compound and its derivatives, ESP maps can help understand the molecule's reactivity and how it might interact with charged or polar residues in a binding site. Studies on related isatin derivatives have shown that regions of high electron density are typically associated with carbonyl oxygens, while electron-deficient regions are near NH protons. mdpi.com This information is crucial for predicting how the molecule will behave in biological environments and its potential for forming hydrogen bonds or electrostatic interactions.
Pharmacophore Modeling
Pharmacophore modeling aims to identify the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target. These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings, arranged in a specific 3D spatial arrangement. researchgate.netresearchgate.net Pharmacophore modeling has been applied to isatin derivatives to understand the molecular components required for specific activities, such as cytotoxicity or selectivity towards multidrug-resistant cells. nih.gov For this compound derivatives, pharmacophore models can help in the design and virtual screening of new compounds with improved activity by identifying the key features that contribute to their biological effects. nih.govresearchgate.net Studies have identified features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings as important pharmacophoric elements in isatin-based compounds. researchgate.net
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Analysis for Drug-Likeness
ADME prediction is a critical step in the computational evaluation of potential drug candidates. These in silico methods estimate how a compound will be absorbed, distributed, metabolized, and excreted by the body. nih.govpensoft.netpensoft.netuobaghdad.edu.iqacs.org Analyzing ADME properties helps assess the drug-likeness of a molecule, predicting its pharmacokinetic profile and reducing the likelihood of failure in later experimental stages. nih.govacs.org Tools like SwissADME are commonly used for this purpose, providing insights into properties such as molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), hydrogen bond acceptors and donors, and violations of rules like Lipinski's rule of five. ijpsjournal.comnih.govpensoft.netpensoft.netuobaghdad.edu.iqacs.orgchemscene.com Studies on this compound derivatives have utilized ADME analysis to predict their oral bioavailability and permeability, indicating that some compounds possess favorable pharmacokinetic properties and can be considered as potential drug candidates. ijpsjournal.comnih.govpensoft.netuobaghdad.edu.iqacs.org
Prediction of Activity Spectra for Substances (PASS) Analysis
Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the potential biological activities of a compound based on its structural formula. ijpsjournal.com It compares the structural features of a query compound with a large database of known biologically active substances and provides a list of predicted activities with associated probabilities. ijpsjournal.com The results are presented as Pa (probability of activity) and Pi (probability of inactivity) values. A higher Pa value indicates a greater likelihood of the predicted activity being present. ijpsjournal.com PASS analysis can be used to explore the potential pharmacological effects, mechanisms of action, and interactions with biological targets for this compound and its derivatives. ijpsjournal.com This predictive analysis can help prioritize compounds for experimental testing and suggest novel areas of research for these molecules.
Mechanistic Investigations of 5 Fluoroisatin Action
Enzyme Inhibition Studies (e.g., Caspase-3, PDE-1, PDE-3, Urease)
Research indicates that 5-fluoroisatin and its derivatives can exert their biological effects, in part, through the inhibition of various enzymes.
Caspase-3: Isatin (B1672199) derivatives, including those with modifications, have been reported as inhibitors of caspases, which are key enzymes involved in apoptosis (programmed cell death) nih.govtjpr.orgtandfonline.com. Specifically, N-benzylisatin sulfonamide derivatives have been described as effective against caspase-3 tjpr.org. Some fluorinated pyrrolidine-based isatin compounds have shown high inhibitory activity against caspase-3 and caspase-7, with IC₅₀ values in the micromolar range rsc.org. For instance, a 4,4-difluorinated compound demonstrated IC₅₀ values of 0.362 µM for caspase-3 rsc.org. Another study highlighted an isatin-clubbed phthalazine (B143731) analogue that induced apoptosis by enhancing caspase 3/7 activity nih.gov. While these studies focus on isatin derivatives, they suggest the potential for this compound to also interact with caspases.
Phosphodiesterases (PDE-1, PDE-3): Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, playing crucial roles in various cellular signaling pathways nih.govgoogle.com. Inhibition of PDEs can lead to increased levels of these second messengers, affecting smooth muscle relaxation, vasodilation, and other cellular processes nih.gov. A series of bis-Schiff bases derived from this compound have been screened for their in vitro inhibitory activities against PDE-1 and PDE-3 researchgate.netresearchgate.net. These compounds exhibited noteworthy inhibitory efficacy against both enzymes when compared to a standard researchgate.netresearchgate.net. Molecular docking studies were conducted to understand the binding interactions between these derivatives and the active sites of PDE-1 and PDE-3 researchgate.net.
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea. Inhibitors of urease have potential therapeutic applications, particularly in treating infections caused by urease-producing bacteria researchgate.net. A series of N⁴-aryl-substituted this compound-3-thiosemicarbazones were synthesized and evaluated for their urease inhibitory effects researchgate.netresearchgate.net. Some of these compounds demonstrated potent urease inhibition, showing a higher degree of enzymatic inhibition with IC₅₀ values ranging from 37.7 to 47.3 µM researchgate.net. Compared to a reference compound without a fluoro substituent at the 5th position, the presence of the fluoro function at position 5 of the isatin scaffold, sometimes in combination with different aryl groups, influenced the enzymatic activity researchgate.net.
Interaction with Biological Macromolecules (e.g., DNA Binding Affinity)
Besides enzyme inhibition, this compound derivatives have also been investigated for their interactions with biological macromolecules, such as DNA. Studies on 5-fluoro-isatin thiosemicarbazone and its derivatives have indicated a DNA protection property, ranging from moderate to good protection kashanu.ac.irkashanu.ac.irsid.irresearchgate.net. One specific compound among these derivatives displayed the highest DNA binding affinity kashanu.ac.irkashanu.ac.irsid.irresearchgate.net. This suggests that the interaction with DNA may contribute to the biological effects observed for these compounds.
Cellular Pathway Modulation
This compound and its derivatives can influence various cellular pathways. For instance, the observed caspase activation by certain isatin derivatives points to the modulation of apoptotic pathways nih.govtjpr.orgtandfonline.com. The inhibition of phosphodiesterases suggests an impact on signaling cascades regulated by cAMP and cGMP nih.govresearchgate.netresearchgate.net. Furthermore, some studies on fluorinated isatin derivatives have explored their effects on cellular processes related to antimicrobial and anticancer activities, which can involve the modulation of multiple cellular pathways researchgate.netkashanu.ac.irnih.govrsc.orgresearchgate.net. For example, the cytotoxicity against certain cancer cells has been linked to the induction of apoptosis rsc.org.
While specific detailed research findings on the modulation of a wide range of cellular pathways solely by this compound itself are less extensively documented compared to its derivatives, the studies on its modified forms provide strong indications of its potential to influence key cellular processes relevant to various biological activities.
Data Tables:
Here are some data points extracted from the search results regarding enzyme inhibition:
| Compound Class | Target Enzyme | Activity/Finding | IC₅₀ / Kᵢ Value (if available) | Source |
| Fluorinated pyrrolidine-based isatin derivatives | Caspase-3 | High inhibitory activity | 0.362 - 2.57 µM | rsc.org |
| Fluorinated pyrrolidine-based isatin derivatives | Caspase-7 | High inhibitory activity | 0.178 - 14.9 µM | rsc.org |
| N⁴-aryl-substituted this compound-3-thiosemicarbazones | Urease | Potent inhibition | 37.7 - 47.3 µM | researchgate.net |
| Bis-Schiff bases of this compound | PDE-1 | Noteworthy inhibitory efficacy | Not specified | researchgate.net |
| Bis-Schiff bases of this compound | PDE-3 | Noteworthy inhibitory efficacy | Not specified | researchgate.net |
| Compound Class | Interaction with Macromolecule | Finding | Source |
| 5-Fluoro-isatin thiosemicarbazone derivatives | DNA | DNA protection property | kashanu.ac.irkashanu.ac.irsid.irresearchgate.net |
| A specific 5-fluoro-isatin thiosemicarbazone derivative | DNA | Highest DNA binding affinity | kashanu.ac.irkashanu.ac.irsid.irresearchgate.net |
Lead Optimization and Drug Discovery Efforts
Hit-to-Lead Optimization Strategies
In drug discovery, hit-to-lead optimization involves modifying initial screening hits to improve their potency, selectivity, and pharmacokinetic properties. 5-Fluoroisatin derivatives have been explored in this context, leveraging the scaffold's inherent biological activity and amenability to structural variations. chemimpex.commdpi.com
One strategy involves the synthesis of Schiff bases and thiosemicarbazones derived from this compound. ontosight.aikashanu.ac.ir These modifications at the C-3 carbonyl position have yielded compounds with diverse biological activities, including antimicrobial and anticancer properties. ontosight.aikashanu.ac.ir For example, studies on this compound-β-thiosemicarbazones have investigated the effect of substitutions on activity and selectivity, particularly in the context of multidrug resistance. nih.gov While the this compound analog of a lead compound showed lower activity against a parental cell line, it demonstrated greater selectivity for multidrug-resistant cells expressing P-gp. nih.gov
Another approach in hit-to-lead optimization using this compound involves its use in reactions like the Pfitzinger reaction to construct more complex ring systems, such as quinolines. acs.orgacs.org This has been applied in the development of antimalarial agents, where this compound served as a starting material for synthesizing quinoline-4-carboxamide derivatives. acs.orgacs.orgnih.gov Optimization steps included modifying substituents on the quinoline (B57606) core to improve antimalarial potency, aqueous solubility, and metabolic stability. acs.orgacs.org
Data from studies on this compound derivatives highlight the impact of structural modifications on biological activity. For instance, in a study on isatin-β-thiosemicarbazones, the this compound analog exhibited specific activity against P-gp expressing cells. nih.gov
Table 1: Activity of a Lead Compound and its this compound Analog against Cancer Cell Lines
| Compound | Activity against Parental Cell Line (μM) | Selectivity for P-gp Expressing Cells |
| Lead Compound (NSC73306) | - | 4.3 nih.gov |
| This compound Analog | 39.3 nih.gov | 7.5 nih.gov |
(Note: Data for the lead compound's activity against the parental line was not explicitly provided in the source snippet, only its selectivity.)
In the context of antimalarial drug discovery, optimization efforts involving this compound-derived quinolines focused on improving physicochemical properties. acs.orgacs.org
Table 2: Physicochemical and Biological Properties of an Antimalarial Hit and Optimized Derivative
| Compound | Antimalarial Potency (EC₅₀ P.f. 3D7) | Aqueous Solubility (μM) | Metabolic Stability (mouse liver microsomes Cli) | Lipophilicity (clogP) |
| Initial Hit (Compound 1) | 0.12 μM acs.org | <100 μM acs.org | >5 mL min⁻¹ g⁻¹ acs.org | >4 acs.org |
| Optimized Derivative (Compound 4) | 0.001 μM acs.org | 216 μM acs.org | <0.9 mL min⁻¹ g⁻¹ acs.org | <3.5 acs.org |
Development of Novel Drug Candidates
This compound serves as a versatile scaffold for the development of novel drug candidates across various therapeutic areas. chemimpex.commdpi.com Its ability to undergo various chemical transformations allows for the synthesis of diverse molecular structures with potential pharmacological activities. ossila.com
Novel drug candidates incorporating the this compound moiety include Schiff bases, thiosemicarbazones, and conjugates with other pharmacologically active scaffolds like chalcones and triazoles. ontosight.aikashanu.ac.irresearchgate.netresearchgate.net These derivatives have shown promise as antimicrobial, antiviral, antifungal, and anticancer agents. ontosight.aikashanu.ac.ir For instance, new this compound-chalcone conjugates have been synthesized and evaluated for their antimicrobial activity, demonstrating potential against certain bacterial and fungal strains.
The synthesis of this compound-triazole molecules has also been explored, and these compounds have shown good drug-like properties and improved pharmacological activities, including antimicrobial effects. researchgate.net The incorporation of the triazole moiety onto a this compound alkyne derivative was found to enhance potency. researchgate.net
Furthermore, this compound derivatives have been investigated as potential inhibitors of various biological targets, such as caspases, c-Met kinase, TAK1 kinase, and IKKβ, indicating their potential in developing targeted therapies. nih.gov
Preclinical Development Considerations
Compounds derived from this compound that show promising in vitro activity proceed to preclinical development, which involves further evaluation of their pharmacological properties, efficacy in relevant disease models, and preliminary assessment of their drug-like characteristics. acs.orgacs.orgnih.gov
Preclinical studies on this compound derivatives have included assessments of their efficacy in animal models. For example, an optimized quinoline derivative derived from this compound demonstrated excellent oral efficacy in a P. berghei malaria mouse model. acs.orgacs.orgnih.gov
Evaluation of drug-like properties, such as aqueous solubility, metabolic stability, and lipophilicity (clogP), is a critical part of preclinical development. acs.orgacs.orgjpionline.org Studies have shown that modifications to the this compound scaffold and its conjugates can significantly impact these properties. acs.orgacs.orgjpionline.org For instance, substitution patterns on quinoline-4-carboxamide derivatives influenced their lipophilicity and metabolic stability. acs.orgacs.org In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are also employed during preclinical evaluation to predict the pharmacokinetic behavior of this compound derivatives. jpionline.org
While this compound itself has been explored in the context of developing PET tracers, synthesizing [sup.18F]this compound has presented challenges, potentially due to the position of the leaving group on the isatin (B1672199) core. nih.gov However, modifications at other positions of the isatin moiety have been shown to be tolerated without significantly affecting inhibitory potency towards certain targets like P-glycoprotein (P-gp). nih.gov Preclinical evaluation of radiolabeled analogs has been conducted to assess their potential for imaging P-gp expression. nih.gov
The preclinical development of this compound derivatives is an ongoing area of research, aiming to translate promising in vitro findings into potential therapeutic agents.
Future Directions and Research Opportunities
Exploration of Novel 5-Fluoroisatin Derivatives
The synthesis and evaluation of novel this compound derivatives represent a significant area of future research. Modifications to the isatin (B1672199) core, particularly at positions 1, 3, and 5, have shown promise in generating compounds with diverse biological activities. mdpi.comnih.gov For instance, new series of Schiff's bases, hydrazones, thiosemicarbazones, thiazoles, and thiocarbohydrazones of this compound have been synthesized, with some exhibiting antiviral or antimicrobial activity. kashanu.ac.irnih.govnih.govuobaghdad.edu.iq The creation of this compound-chalcone conjugates has also demonstrated potential as antimicrobial agents. uobaghdad.edu.iq Further exploration of different functional groups and their positions on the this compound scaffold is crucial to optimize biological activity and selectivity. kashanu.ac.irkashanu.ac.ir Research into fluorinated isatin-hydrazone compounds is also ongoing, with studies investigating their antiproliferative activities against cancer cell lines. acs.org
Advanced In Vivo Efficacy Studies
While some studies mention in vivo evaluations of fluorinated isatin derivatives, more advanced and comprehensive in vivo efficacy studies are needed for this compound and its novel compounds. nih.gov Such studies are critical to assess the pharmacokinetics, pharmacodynamics, safety, and therapeutic potential of these compounds in living systems. Evaluating efficacy in relevant animal models for specific diseases where this compound derivatives have shown promise in vitro, such as viral infections, bacterial infections, or cancer, will be essential for translational research. kashanu.ac.irnih.govacs.org
Development of New Therapeutic Targets
Identifying and validating new therapeutic targets modulated by this compound and its derivatives is a key area for future research. While isatin derivatives are known to exhibit a wide range of biological effects, the specific molecular targets responsible for many of these activities are not fully understood. nih.gov Research suggests that isatin analogues can influence processes like the production of nitric oxide and PGE2 by macrophage cells. nih.gov Indirubins, which originate from the dimerization of isatin, have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are important regulators in various diseases. nih.gov Future studies should focus on employing biochemical, cellular, and molecular techniques to elucidate the precise mechanisms of action of this compound derivatives and identify novel protein or enzymatic targets. Understanding these interactions at a molecular level will facilitate the rational design of more potent and selective compounds. kashanu.ac.ir
Translational Research and Clinical Potential
Translational research is crucial to bridge the gap between preclinical findings and clinical applications for this compound derivatives. Efforts should focus on selecting the most promising candidates based on comprehensive in vitro and in vivo data and advancing them towards preclinical development. This includes detailed toxicology studies, formulation development, and further pharmacokinetic profiling. While the search results highlight the potential of isatin derivatives, including a 5-fluoro isatin derivative (Sunitinib) that has received clinical approval for certain cancers, the path to clinical translation for novel this compound compounds requires rigorous investigation and significant investment. rsc.org Future research should aim to generate robust data packages to support investigational new drug (IND) applications and ultimately explore the clinical potential of this compound derivatives in treating various diseases.
Q & A
Q. What are the established methods for synthesizing 5-fluoroisatin derivatives with high purity?
Methodological Answer: Synthesis typically involves condensation reactions of this compound with hydrazines, amines, or aromatic aldehydes under controlled conditions. For example:
- Schiff base formation : React this compound with primary amines in ethanol under reflux (70–80°C) for 4–6 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate derivatives. Confirm purity via HPLC (>95%) and characterize using / NMR and high-resolution mass spectrometry (HRMS) .
Q. How do substituents on the isatin core influence the antioxidant activity of this compound derivatives?
Methodological Answer: Substituents at the C5 position (e.g., -F, -Br, -OMe) modulate electron-withdrawing/donating effects, altering redox potential. For example:
- Electron-withdrawing groups (e.g., -F) : Reduce antioxidant efficacy by destabilizing radical intermediates. Compounds like This compound without aldehyde-group modifications showed lower DPPH scavenging activity (IC > 100 µM) compared to methoxy-substituted analogs .
- Experimental validation : Use assays like DPPH radical scavenging, FRAP, and ABTS, coupled with cyclic voltammetry to correlate structure-activity relationships .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s anti-inflammatory vs. cytotoxic effects?
Methodological Answer: Contradictions often arise from cell-type specificity and concentration thresholds . For example:
- Anti-inflammatory activity : Piperazine-based this compound derivatives (e.g., compound 59d ) showed 80.08% COX-2 inhibition at 100 mg/mL, comparable to diclofenac .
- Cytotoxicity : The same derivatives may exhibit IC values < 50 µM in HEL cells due to apoptosis induction via ROS generation .
- Resolution strategy : Perform dose-response assays across multiple cell lines (e.g., RAW 264.7 macrophages, HEL fibroblasts) and validate selectivity using siRNA knockdown or COX-2/-1 isoform-specific inhibitors .
Q. What computational approaches are effective for predicting the binding modes of this compound derivatives with target enzymes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like COX-2 or viral proteases. For example, docking This compound-Schiff bases into the COX-2 active site revealed hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .
- Validation : Cross-check docking scores with experimental IC values and perform molecular dynamics simulations (100 ns) to assess binding stability .
Q. How can 19F^{19} \text{F}19F NMR be leveraged to study the reactivity of this compound in biological systems?
Methodological Answer:
- Probe design : Monitor fluorine chemical shifts to track decarbonylation reactions (e.g., ONOO-mediated degradation) or adduct formation .
- Protocol : Incubate this compound with reactive oxygen species (ROS) in PBS (pH 7.4) at 37°C, then acquire NMR spectra (470 MHz, DMSO-d as solvent). Peaks at δ 120–125 ppm correspond to intact fluorinated scaffolds, while shifts >130 ppm indicate decomposition .
Methodological Challenges
Q. What strategies optimize the reproducibility of this compound-based antimicrobial assays?
Methodological Answer:
- Standardization : Follow CLSI guidelines for MIC determination against S. aureus (ATCC 25923) and C. albicans (ATCC 10231). Use Mueller-Hinton broth (pH 7.3) and inoculum size 1–5 × 10 CFU/mL .
- Control inconsistencies : Include ciprofloxacin (positive control) and solvent-only blanks to rule out vehicle toxicity. Replicate assays in triplicate and report geometric mean MICs .
Q. How should researchers address conflicting data on substituent effects in antioxidant vs. antiviral studies?
Methodological Answer:
- Contextual analysis : Antioxidant activity depends on radical scavenging mechanisms, while antiviral effects may involve protein binding or replication inhibition. For example, This compound-Schiff bases with -NO groups showed poor antioxidant activity but inhibited HSV-1 at EC 12 µM .
- Multi-parametric evaluation : Use principal component analysis (PCA) to disentangle substituent contributions across assays .
Data Presentation and Validation
Q. What are the best practices for reporting crystallographic data of this compound derivatives?
Methodological Answer:
- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) with full refinement details (R-factor < 0.05). Include hydrogen-bonding geometries and thermal ellipsoid plots .
- Validation : Use PLATON or checkCIF to verify symmetry and exclude disorder. Report unit cell parameters (e.g., compound 59d : monoclinic, space group P2/c) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
